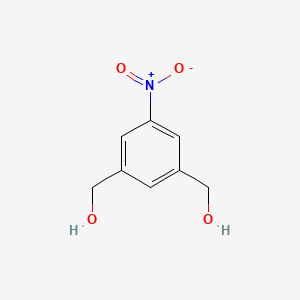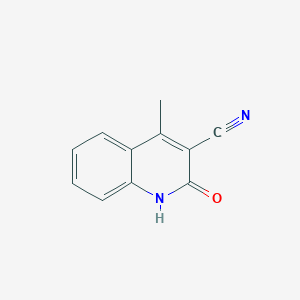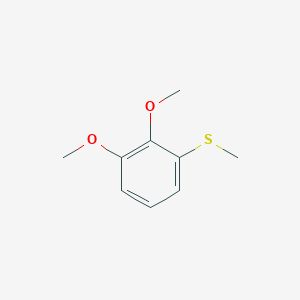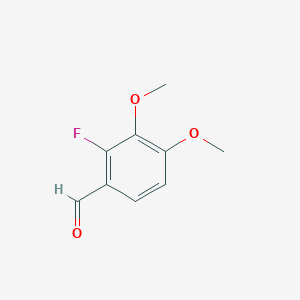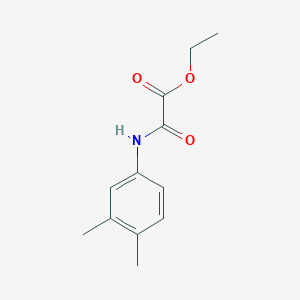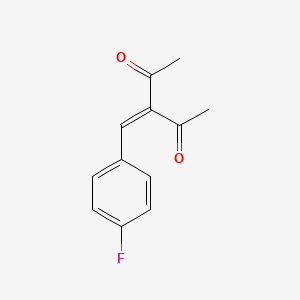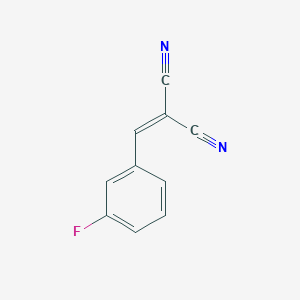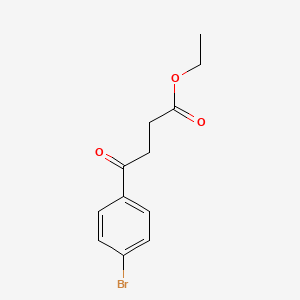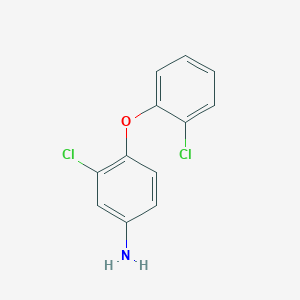
3-Chloro-4-(2-chlorophenoxy)aniline
描述
The compound 3-Chloro-4-(2-chlorophenoxy)aniline is a chlorinated aniline derivative, which is a class of compounds known for their various industrial applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Although the specific compound is not directly discussed in the provided papers, related chlorinated anilines and their synthesis methods are extensively studied, indicating the relevance of such compounds in chemical research and industry.
Synthesis Analysis
The synthesis of chlorinated anilines can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline starts with 3,4-dichloronitrobenzene, which undergoes high-pressure hydrolysis and reduction to yield 2-chloro-4-aminophenol, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Another example is the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction . These methods highlight the importance of chlorination, condensation, and reduction reactions in the synthesis of chlorinated anilines.
Molecular Structure Analysis
The molecular structure of chlorinated anilines is characterized by the presence of chlorine atoms and an aniline moiety. The structure of such compounds is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . These techniques provide detailed information about the molecular framework and the positioning of substituents, which is crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Chlorinated anilines can undergo various chemical reactions, depending on their specific functional groups. For example, the electrooxidative double ene-type chlorination is a reaction that can be used to prepare chlorinated compounds, as demonstrated in the synthesis of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . The presence of chlorine atoms in the molecule can also lead to interesting biotransformation reactions, such as the intramolecular hydroxylation-induced chlorine migration observed in the metabolism of 1-(4-chlorophenyl)-3,3-dimethyltriazene .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines are influenced by their molecular structure. These properties can be studied using various physicochemical tests, such as UV-visible spectroscopy, which can reveal characteristics like photochromic or thermochromic behavior . The presence of chlorine atoms and other substituents affects the compound's boiling point, melting point, solubility, and stability, which are important parameters for industrial applications and environmental impact assessments.
科学研究应用
- 3-Chloro-4-(2-chlorophenoxy)aniline is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 . It is typically used for research purposes .
- It is important to note that this compound is for research use only and is not intended for diagnostic or therapeutic use .
-
Antimalarial Activity
-
Antifungal Activity
安全和危害
The safety information for 3-Chloro-4-(2-chlorophenoxy)aniline indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
3-chloro-4-(2-chlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYADBYCIGQCOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328971 | |
| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-chlorophenoxy)aniline | |
CAS RN |
56966-54-2 | |
| Record name | 3-chloro-4-(2-chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




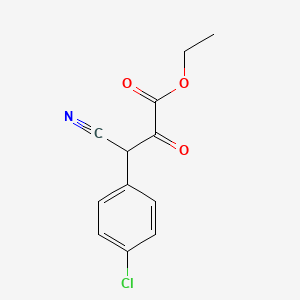
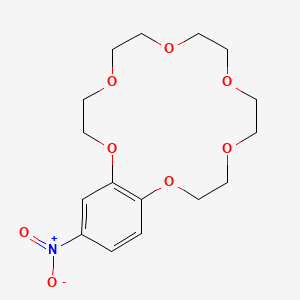
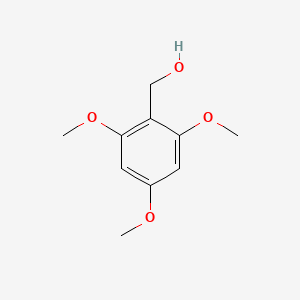
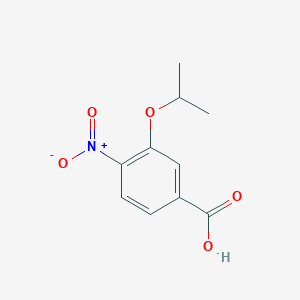
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
